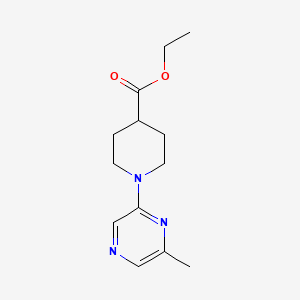

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-6-16(7-5-11)12-9-14-8-10(2)15-12/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGKXJODRWCFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594652 | |

| Record name | Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-60-1 | |

| Record name | Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Piperidine Derivatives with Pyrazine Derivatives

A common approach involves reacting piperidine-4-carboxylate esters with 6-methylpyrazin-2-yl electrophiles or nucleophiles under basic conditions. The reaction conditions frequently include:

- Use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to deprotonate the piperidine nitrogen.

- Solvents like methanol or tetrahydrofuran (THF) under reflux to facilitate substitution.

- Controlled temperature to optimize yield and minimize side reactions.

This method ensures selective N-substitution on the piperidine ring, yielding Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate with good purity.

Multicomponent Reactions (MCRs)

Advanced synthetic routes employ multicomponent reactions such as the Groebke-Blackburn-Bienaymé reaction to assemble complex heterocycles efficiently. Although primarily used for imidazo[1,2-a]pyridine derivatives, similar MCR strategies can be adapted for pyrazine-substituted piperidines by:

- Combining aldehydes, amines (piperidine derivatives), and isocyanides in methanol or mixed solvents.

- Using acetic acid as a catalyst.

- Heating the reaction mixture at 80 °C for several hours to promote cyclization and substitution.

This approach can streamline synthesis, reduce steps, and improve overall yields.

Industrial Production Considerations

Industrial synthesis focuses on scalability, reproducibility, and purity. Key features include:

- Multi-step synthesis with purification at critical stages.

- Use of automated synthesis platforms for consistent reaction conditions.

- Employment of solid-phase synthesis or photocatalytic methods to enhance efficiency.

- Optimization of reaction parameters (temperature, solvent, base) to maximize yield.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Piperidine ester formation | Piperidine, ethyl chloroformate or equivalents | Introduce ethyl ester at C-4 | Controlled temperature, inert atmosphere |

| N-substitution | 6-methylpyrazin-2-yl halide or derivative, DBU base | Attach 6-methylpyrazin-2-yl group at N | Methanol or THF solvent, reflux |

| Multicomponent reaction (optional) | Piperidine derivative, aldehyde, isocyanide, AcOH | One-pot heterocycle assembly | 80 °C, 4 h, mixed solvent system |

| Purification | Chromatography, recrystallization | Obtain pure final compound | Solvent choice critical for crystallization |

Research Findings and Optimization Data

Recent research (e.g., Royal Society of Chemistry supplementary data) highlights:

- Use of N-hydroxyphthalimide and Mitsunobu reaction conditions to protect intermediates and facilitate substitution.

- Microwave-assisted heating (80 °C, 3 h) can accelerate reaction rates.

- Choice of solvent and base strongly influences regioselectivity and yield.

- Yields typically range from moderate (50-60%) to high (up to 85%) depending on conditions and purification methods.

Summary Table of Preparation Routes

| Preparation Route | Key Features | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Direct N-substitution with base | DBU, methanol, reflux | 60-80% | Simple, straightforward | Requires pure starting materials |

| Multicomponent reaction (MCR) | One-pot, aldehyde, isocyanide | 50-75% | Efficient, fewer steps | More complex reaction mixture |

| Microwave-assisted synthesis | Accelerated heating, 80 °C, 3 h | 70-85% | Faster reaction times | Requires specialized equipment |

| Solid-phase or photocatalytic methods | Automated, scalable | Industrial | High purity, scalable | Higher initial setup cost |

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 6–8 hours | 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | ~75% |

| Basic hydrolysis | NaOH (aq.), ethanol, reflux | Sodium salt of the carboxylic acid | ~82% |

This reaction is critical for generating intermediates used in drug synthesis, particularly for bioactive molecules targeting enzyme inhibition.

Alkylation and Acylation

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | 60°C, 12 hours | N-Methylated pyrazine derivative |

| Acylation | Acetyl chloride, pyridine | Room temperature, 4h | Acetylated pyrazine analog |

These modifications are explored to enhance bioavailability or alter binding affinity in medicinal chemistry applications .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | 4-(Hydroxymethyl)-1-(6-methylpyrazin-2-yl)piperidine | Requires anhydrous conditions |

| NaBH₄/CaCl₂ | Ethanol, 50°C | Partial reduction observed | Lower efficiency (~40%) |

Reduction pathways are less common due to competing side reactions with the pyrazine ring.

Thermal Decomposition and Stability

The compound decomposes at elevated temperatures (>250°C), producing hazardous byproducts:

| Conditions | Products | Hazard Profile |

|---|---|---|

| Thermal decomposition | CO, CO₂, NOₓ, organic fragments | Toxic fumes; requires ventilation |

Stability studies indicate compatibility with common organic solvents (e.g., DCM, ethanol) but incompatibility with strong oxidizers or bases .

Interaction with Electrophiles

| Electrophile | Conditions | Product |

|---|---|---|

| Iodine | LDA, THF, -78°C | 5-Iodo-6-methylpyrazin-2-yl derivative |

| Formaldehyde | BF₃·OEt₂, CH₂Cl₂ | Hydroxymethylated pyrazine analog |

Such reactions expand utility in synthesizing radiolabeled tracers or cross-coupling precursors .

Comparative Reactivity Table

| Reaction Site | Reactivity | Key Transformations |

|---|---|---|

| Ethyl ester | High | Hydrolysis, reduction |

| Pyrazine ring | Moderate | N-Alkylation, electrophilic substitution |

| Piperidine ring | Low | Stable under standard conditions |

Scientific Research Applications

Biological Applications

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate has shown promise in several biological applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, demonstrating high affinity towards their DNA gyrase and topoisomerase enzymes, respectively. Molecular docking studies suggest that it may outperform traditional fluoroquinolone antibiotics in terms of binding efficiency .

Central Nervous System (CNS) Effects

There is emerging evidence that piperidine derivatives can act as modulators of neurotransmitter receptors, potentially influencing conditions such as anxiety and depression. This compound may serve as a scaffold for developing new CNS-active agents .

Antibacterial Efficacy

A study conducted by Vaksler et al. highlighted the synthesis of this compound and its evaluation against multiple bacterial targets. The results showed that the compound had a lower minimum inhibitory concentration (MIC) compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Neuropharmacological Studies

Another investigation focused on the compound's interaction with metabotropic glutamate receptors, revealing its potential as a negative allosteric modulator, which could be beneficial in treating anxiety disorders .

Mechanism of Action

The mechanism of action of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The substituent on the piperidine nitrogen significantly influences the compound’s physicochemical and biological properties. Below is a comparison with key analogs:

Table 1: Structural and Analytical Comparison

Key Observations :

- The morpholine group in the pyrimidine analog introduces additional polarity, which may improve solubility compared to the methylpyrazin substituent .

- Steric Considerations : The 2-chloroethyl substituent () is smaller and more flexible, favoring its use as an intermediate in multi-step syntheses (e.g., umeclidinium bromide production) .

- Functional Group Impact : The 4-nitrophenylsulfonyl group () is strongly electron-withdrawing, which could stabilize intermediates during nucleophilic substitutions but may reduce metabolic stability in vivo .

Physicochemical Properties

- Solubility: The morpholinopyrimidinyl analog’s higher polarity likely improves aqueous solubility compared to the methylpyrazin variant, critical for oral bioavailability .

- Stability : Chloroethyl and nitro-containing analogs may face hydrolytic or metabolic instability, whereas aromatic heterocycles (pyrazine, pyridazine) could enhance stability under physiological conditions .

Biological Activity

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including its chemical properties, biological effects, and possible therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H19N3O2

- Molecular Weight : 249.31 g/mol

- CAS Number : 886851-60-1

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O2 |

| Molecular Weight | 249.31 g/mol |

| CAS Number | 886851-60-1 |

| Purity | 97% |

Biological Activity Overview

This compound has been studied for various biological activities, particularly its potential as an inhibitor in different biochemical pathways.

Antiviral Activity

Research indicates that compounds with similar structural features exhibit antiviral properties, particularly against coronaviruses. For instance, derivatives of piperidine have shown promise as inhibitors of the papain-like protease (PLpro) in SARS-CoV, which is crucial for viral replication and immune evasion . The structural modifications in ethyl 1-(6-methylpyrazin-2-yl)piperidine derivatives may enhance their inhibitory potency.

Structure–Activity Relationship (SAR)

The efficacy of ethyl 1-(6-methylpyrazin-2-yl)piperidine derivatives is influenced by their structural characteristics. Studies have demonstrated that modifications to the piperidine core can significantly alter biological activity. For example, substituents at specific positions on the piperidine ring can enhance binding affinity and inhibitory potency against target enzymes .

Study on Inhibition of NLRP3 Inflammasome

In a recent study, compounds structurally related to ethyl 1-(6-methylpyrazin-2-yl)piperidine were evaluated for their ability to inhibit NLRP3-dependent pyroptosis in macrophages. The compounds were tested at various concentrations, and results indicated a significant reduction in pyroptotic cell death and IL-1β release, suggesting potential anti-inflammatory properties .

Anticancer Potential

Another area of investigation involves the anticancer activity of similar piperidine derivatives. Compounds with modifications at the piperidine nitrogen have shown cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Research Findings Summary

Q & A

Q. What are the primary synthetic routes to Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate?

A common method involves nucleophilic substitution using ethyl piperidine-4-carboxylate derivatives. For example, ethyl isonipecotate (ethyl piperidine-4-carboxylate) can react with halogenated pyrazine derivatives (e.g., 2-chloro-6-methylpyrazine) in the presence of organic bases like triethylamine or LDA (lithium diisopropylamide). Solvents such as THF or DMF are typically used at elevated temperatures (60–80°C) to promote substitution . Another approach employs coupling agents like EDCI/HOBt for amide bond formation between piperidine esters and heterocyclic carboxylic acids, achieving yields up to 87% under mild conditions (room temperature, dry DCM) .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. Retention times and peak symmetry should align with standards .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺ expected at m/z 266.1504 for C₁₄H₂₀N₃O₂⁺). Secondary fragmentation patterns (e.g., loss of –COOEt or pyrazine cleavage) provide structural validation .

- NMR : ¹H and ¹³C NMR should resolve key signals: pyrazine protons (δ 8.2–8.5 ppm), piperidine CH₂ groups (δ 2.5–3.5 ppm), and ester carbonyl (δ ~170 ppm) .

Q. What crystallographic tools are suitable for resolving its 3D structure?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule X-ray crystallography. Key steps include:

- Data collection at low temperature (100 K) to minimize thermal motion.

- Direct methods (SHELXD) for phase solution, followed by full-matrix least-squares refinement.

- Validation using R-factors (<5%) and electron density maps to confirm piperidine/pyrazine geometry .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Solvent Screening : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce purification steps .

- Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitution. Evidence suggests LDA enhances regioselectivity in pyrazine coupling .

- Workflow Integration : Use one-pot strategies, such as coupling esterification and substitution steps without isolating intermediates, as demonstrated in spirocyclic compound synthesis .

Q. How are computational methods applied to study its bioactivity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzyme active sites). For example, piperidine-pyrazine derivatives show affinity for acetylcholine-binding proteins, validated by docking scores < –8.0 kcal/mol .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How should contradictory spectral data (e.g., unexpected MS fragments) be resolved?

- Isotope Labeling : Synthesize deuterated analogs to trace fragmentation pathways (e.g., deuterated ethyl esters clarify –COOEt loss in MS) .

- Tandem MS/MS : Compare experimental fragmentation (e.g., m/z 201.1250 from [M+H-C₁₀H₁₁O₄]⁺) with theoretical patterns generated by software like MassFrontier .

Data Contradiction and Resolution

Q. How to address discrepancies in NMR assignments for piperidine conformers?

Q. What if X-ray data conflicts with computational predictions of bond angles?

- Hirshfeld Surface Analysis : Compare experimental crystal packing forces (e.g., C–H···O interactions) with gas-phase DFT models to identify environmental effects .

- Torsion Angle Refinement : Adjust SHELXL restraints for flexible groups (e.g., ethyl ester side chains) to match observed electron density .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

| Technique | Critical Data Points | Evidence Source |

|---|---|---|

| HRMS (ESI+) | m/z 266.1504 [M+H]⁺ | |

| ¹H NMR (DMSO-d⁶) | δ 1.21 (t, 3H, –CH₂CH₃), δ 4.12 (q, 2H) | |

| ¹³C NMR | δ 170.5 (C=O), δ 151.2 (pyrazine C) |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes SN2 |

| Solvent | THF > DMF > Acetonitrile | Reduces side rxns |

| Base | LDA > Et₃N | Enhances regioselectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.